7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
概要
説明
7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, also known as AZD-0914, is a novel, synthetic, broad-spectrum antibiotic that belongs to the class of fluoroquinolones. It was developed by AstraZeneca and is currently in the preclinical stage of development.
作用機序
7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid inhibits bacterial DNA synthesis by targeting the bacterial enzyme DNA gyrase. This enzyme is responsible for the supercoiling of bacterial DNA, which is essential for bacterial replication. By inhibiting this process, 7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid prevents the bacteria from replicating and ultimately leads to their death.
生化学的および生理学的効果
7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has been shown to have low toxicity in preclinical studies. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and kidneys. It has a relatively long half-life, which allows for once-daily dosing.
実験室実験の利点と制限
One of the main advantages of 7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is its broad-spectrum activity against various bacterial pathogens. This makes it a promising candidate for the treatment of multiple infections. However, its preclinical stage of development means that further studies are needed to determine its safety and efficacy in humans.
将来の方向性
Future research on 7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid should focus on determining its safety and efficacy in clinical trials. Additionally, studies should be conducted to investigate its potential use in combination with other antibiotics to enhance its effectiveness. Further research should also be conducted to determine its pharmacokinetics and pharmacodynamics in humans.
科学的研究の応用
7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid has shown promising results in preclinical studies for the treatment of various bacterial infections, including those caused by drug-resistant strains. It has been found to be effective against gram-negative and gram-positive bacteria, as well as atypical pathogens such as Mycoplasma pneumoniae and Chlamydia trachomatis.
特性
CAS番号 |
133298-78-9 |
---|---|
製品名 |
7-((3S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid |
分子式 |
C17H17F2N3O3 |
分子量 |
349.33 g/mol |
IUPAC名 |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17F2N3O3/c18-12-5-10-14(13(19)15(12)21-4-3-8(20)6-21)22(9-1-2-9)7-11(16(10)23)17(24)25/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m0/s1 |
InChIキー |
UHBXZNXCIZHGFF-QMMMGPOBSA-N |
異性体SMILES |
C1CN(C[C@H]1N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O |
正規SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O |
その他のCAS番号 |
133298-78-9 |
同義語 |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-4-oxo-quino line-3-carboxylic acid |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。